Ethyl N-ethylcarbamate
Overview
Description
Ethyl N-ethylcarbamate, also known as urethane, is an organic compound with the formula CH₃CH₂OC(O)NH₂. It is an ester of carbamic acid and appears as a white solid. Despite its name, it is not a component of polyurethanes. This compound is a known carcinogen and is rarely used in modern applications. it naturally forms in low quantities in many types of fermented foods and drinks .
Scientific Research Applications
Ethyl N-ethylcarbamate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and carbamate formation reactions.
Biology: Research on its carcinogenic properties helps in understanding cancer mechanisms and developing preventive measures.
Mechanism of Action
Target of Action
Ethyl N-ethylcarbamate, also known as Ethyl ethylcarbamate, is an organic compound that belongs to the class of carbamate esters It has been suggested that it may interact with the shiga-like toxin 1 subunit b in bacteriophage h30 .
Mode of Action
It is known to be an ester of carbamic acid
Biochemical Pathways
It is known that carbamate esters, the class of compounds to which this compound belongs, can be involved in various biochemical processes .
Pharmacokinetics
It is known that the compound is an ester of carbamic acid , which suggests that it may be metabolized in the body through ester hydrolysis.
Result of Action
It is known that this compound is a probable human carcinogen , indicating that it may have genotoxic effects at the molecular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found in many types of fermented foods and beverages , suggesting that its formation may be influenced by the fermentation process. Additionally, it is known that this compound can be produced by heating urea and ethyl alcohol , indicating that temperature can influence its formation.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl ethylcarbamate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. One of the key enzymes that interact with ethyl ethylcarbamate is urethanase, which can degrade ethyl ethylcarbamate. Urethanase has been detected as an intracellular enzyme from yeast, filamentous fungi, and bacteria . Additionally, ethyl ethylcarbamate can be metabolized by liver microsomal esterases, which hydrolyze it to ethanol, ammonia, and carbon dioxide . These interactions highlight the compound’s involvement in various biochemical pathways and its potential impact on cellular functions.
Cellular Effects
Ethyl ethylcarbamate has been shown to affect various types of cells and cellular processes. In liver cells, ethyl ethylcarbamate triggers ferroptosis, a form of programmed cell death characterized by the accumulation of iron and lipid peroxidation products . This compound also generates reactive oxygen species (ROS) and depletes glutathione (GSH), leading to a decline in cell viability . These effects indicate that ethyl ethylcarbamate can significantly influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of ethyl ethylcarbamate involves its binding interactions with biomolecules and its ability to induce enzyme inhibition or activation. Ethyl ethylcarbamate is formed from the reaction of urea with ethanol, and this reaction is catalyzed by yeast and lactic acid bacteria during fermentation . The compound’s carcinogenicity is linked to its ability to form DNA adducts, which can lead to mutations and cancer development . Additionally, ethyl ethylcarbamate can inhibit the activity of certain enzymes, such as liver microsomal esterases, further impacting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl ethylcarbamate change over time due to its stability and degradation. Ethyl ethylcarbamate is relatively stable under normal conditions but can degrade when exposed to heat and light . Long-term exposure to ethyl ethylcarbamate has been shown to cause genotoxic and carcinogenic effects in various species, including mice, rats, and hamsters . These findings suggest that the compound’s impact on cellular function can persist over extended periods, leading to significant health risks.
Dosage Effects in Animal Models
The effects of ethyl ethylcarbamate vary with different dosages in animal models. In rodents, dose-dependent increases in liver, lung, and harderian gland adenoma or carcinoma have been observed . High doses of ethyl ethylcarbamate can lead to toxic effects, including fetal abnormalities and fetal mortality in pregnant mice . These studies highlight the importance of understanding the dosage thresholds and potential adverse effects of ethyl ethylcarbamate in animal models.
Metabolic Pathways
Ethyl ethylcarbamate is involved in several metabolic pathways, including hydrolysis, N-hydroxylation, and side-chain oxidation . The major pathway involves the hydrolysis of ethyl ethylcarbamate by liver microsomal esterases to produce ethanol, ammonia, and carbon dioxide . This metabolic process is crucial for the detoxification and elimination of ethyl ethylcarbamate from the body.
Transport and Distribution
The transport and distribution of ethyl ethylcarbamate within cells and tissues involve various transporters and binding proteins. Ethyl ethylcarbamate is rapidly absorbed from the gastrointestinal tract and the skin . Once absorbed, it is distributed throughout the body, with significant accumulation in the liver, where it undergoes metabolism . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes.
Subcellular Localization
Ethyl ethylcarbamate’s subcellular localization is primarily within the liver, where it is metabolized by liver microsomal esterases . The compound’s metabolites can bind covalently to liver proteins, indicating its localization within the liver cells . This subcellular localization is essential for understanding the compound’s activity and function, as well as its potential impact on liver health.
Preparation Methods
Ethyl N-ethylcarbamate can be synthesized through the reaction of ethanol with urea, citrulline, or carbamyl phosphate during fermentation and storage. These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria . Industrial production methods often involve the use of gas chromatography-mass spectrometry (GC-MS) for detection and quantification .
Chemical Reactions Analysis
Ethyl N-ethylcarbamate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form vinyl carbamate epoxide, a reactive intermediate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly with nitrogen-rich compounds. Common reagents and conditions used in these reactions include ethanol, urea, and various nitrogen-rich compounds.
Comparison with Similar Compounds
Ethyl N-ethylcarbamate is similar to other carbamate compounds such as methyl carbamate and propyl carbamate. its unique formation from ethanol and nitrogen-rich compounds during fermentation sets it apart. Other similar compounds include:
Methyl carbamate: Formed from methanol and urea.
Properties
IUPAC Name |
ethyl N-ethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-6-5(7)8-4-2/h3-4H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXSDYYWLZERLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060775 | |
Record name | Ethyl ethylcarbamate | |
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Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to pale yellow liquid; [Acros Organics MSDS] | |
Record name | Carbamic acid, ethyl-, ethyl ester | |
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Boiling Point |
176 °C AT 760 MM HG | |
Record name | CARBAMIC ACID, ETHYL-, ETHYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5506 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER; VERY SOL IN ALCOHOL, ETHER | |
Record name | CARBAMIC ACID, ETHYL-, ETHYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5506 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9813 AT 20 °C/4 °C | |
Record name | CARBAMIC ACID, ETHYL-, ETHYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5506 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.94 [mmHg] | |
Record name | Carbamic acid, ethyl-, ethyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4207 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
623-78-9 | |
Record name | Carbamic acid, N-ethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
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Record name | Carbamic acid, ethyl-, ethyl ester | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl ethylcarbamate | |
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Record name | Carbamic acid, N-ethyl-, ethyl ester | |
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Record name | Ethyl ethylcarbamate | |
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Record name | Ethyl ethylcarbamate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.830 | |
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Record name | ETHYL-N-ETHYLCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1WCG74L8I | |
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Record name | CARBAMIC ACID, ETHYL-, ETHYL ESTER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5506 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the kinetic studies performed on Ethyl N-ethylcarbamate's nitrosation reaction?
A1: Kinetic studies, including those measuring solvent isotope effects and general base catalysis, provide valuable insights into the mechanism of this compound's reaction with nitrous acid (nitrosation). [] These studies revealed that a slow proton transfer is a key step in the formation of its nitroso derivative. [] This information is crucial for understanding the reactivity and potential formation pathways of N-nitroso compounds, some of which are known carcinogens.
Q2: The research mentions that the nitrosation of this compound might involve an initial attack on the oxygen atom. What led to this conclusion?
A2: Researchers observed a discrepancy in the pKa values derived from both the nitrosation and denitrosation reactions of this compound and related compounds. [] This discrepancy led them to propose that the initial attack by the nitrosating agent might be on the oxygen atom of the carbamate group, followed by a slow proton transfer and a rapid rearrangement to form the more stable N-nitroso-amide. []
Q3: Besides its chemical reactivity, has this compound been investigated for any biological activities?
A3: While the provided research doesn't delve into the biological activity of this compound itself, a structurally similar compound, 2-[p-(m-Fluorophenoxy)phenoxy]ethyl ethylcarbamate (Ro 16-1295), has been studied for its effects on termites. [, ] This research investigated its potential as an insect growth regulator (IGR) for termite control. [, ]
Q4: How does the structure of 2-[p-(m-Fluorophenoxy)phenoxy]ethyl ethylcarbamate relate to its potential as an insect growth regulator?
A4: While the provided research doesn't offer a detailed structure-activity relationship analysis, it highlights that 2-[p-(m-Fluorophenoxy)phenoxy]ethyl ethylcarbamate, alongside other IGRs, can disrupt the normal development of termites. [, ] This disruption manifests as the induction of superfluous intercaste production, ultimately impacting colony survival. [, ] This suggests that the compound likely interferes with hormonal pathways crucial for termite development and differentiation.
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